molecular formula C8H6BrF3O2 B13428996 (2-Bromo-3-(trifluoromethoxy)phenyl)methanol

(2-Bromo-3-(trifluoromethoxy)phenyl)methanol

Cat. No.: B13428996
M. Wt: 271.03 g/mol
InChI Key: GTFOQPLXTVBSEF-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6BrF3O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethoxy)benzyl alcohol typically involves the bromination of 3-(trifluoromethoxy)benzyl alcohol. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethoxy)benzyl alcohol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Major Products

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

    Oxidation: 2-Bromo-3-(trifluoromethoxy)benzaldehyde or 2-Bromo-3-(trifluoromethoxy)benzoic acid.

    Reduction: 2-Bromo-3-(trifluoromethoxy)benzyl ether.

Scientific Research Applications

2-Bromo-3-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethoxy)benzyl alcohol depends on its specific application. In chemical reactions, the bromine atom and the trifluoromethoxy group can influence the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the trifluoromethoxy group can stabilize intermediates and transition states through electron-withdrawing effects. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(trifluoromethoxy)benzyl alcohol is unique due to the combination of the bromine atom and the trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability of intermediates. The trifluoromethoxy group also contributes to the compound’s lipophilicity and electron-withdrawing effects, making it valuable in various applications.

Properties

Molecular Formula

C8H6BrF3O2

Molecular Weight

271.03 g/mol

IUPAC Name

[2-bromo-3-(trifluoromethoxy)phenyl]methanol

InChI

InChI=1S/C8H6BrF3O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2

InChI Key

GTFOQPLXTVBSEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Br)CO

Origin of Product

United States

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